

Application Note: ONO-DI-004

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Ono-DI-004*

CAS No.: 87-71-8

Cat. No.: B1238736

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Selective EP1 Receptor Agonist: Characterization & Experimental Protocols

Executive Summary & Mechanism of Action

ONO-DI-004 is a highly potent and selective agonist for the Prostaglandin E2 receptor subtype 1 (EP1).^{[1][2]} Unlike the endogenous ligand PGE2, which promiscuously activates EP1, EP2, EP3, and EP4, **ONO-DI-004** allows researchers to isolate EP1-mediated signaling pathways without cross-reactivity.

Physiological Context

The EP1 receptor couples primarily to the Gαq/11 protein. Activation triggers the Phospholipase C (PLC) cascade, leading to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG). This results in the mobilization of intracellular calcium (

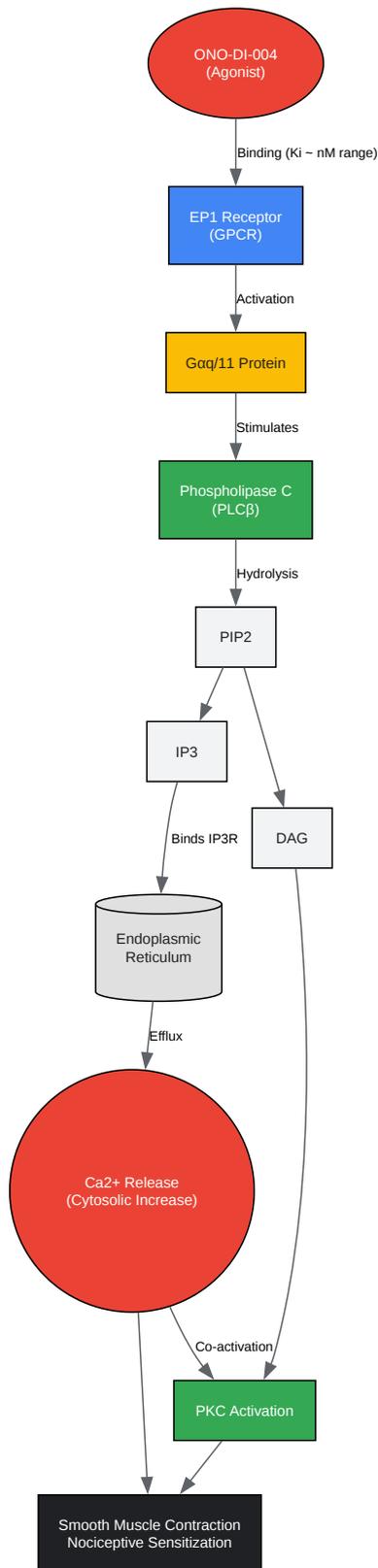
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Key Applications:

- Neuroscience: Modulation of spinal nociceptive processing and hyperalgesia.
- Smooth Muscle Physiology: Induction of contraction in tracheal, bladder, and gastric smooth muscle.
- Oncology: Investigation of EP1-mediated cell migration and tumorigenesis.

Signaling Pathway Visualization

The following diagram illustrates the specific signaling cascade activated by **ONO-DI-004**.



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Figure 1: **ONO-DI-004** activates the Gq-coupled EP1 receptor, triggering the PLC-IP3-Ca²⁺ pathway.[3][4]

Chemical Properties & Handling

To ensure experimental reproducibility, strict adherence to solubilization protocols is required. **ONO-DI-004** is hydrophobic and hydrolytically sensitive in aqueous buffers over time.

Property	Specification
Chemical Name	ONO-DI-004
CAS Number	250605-97-1
Molecular Weight	422.56 g/mol
Formula	C ₂₄ H ₃₈ O ₆
Solubility	DMSO (>10 mg/mL), Ethanol (>10 mg/mL)
Insoluble In	Water, PBS (direct dissolution)

Preparation of Stock Solutions

- Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).
- Concentration: Prepare a 10 mM stock solution.
 - Example: Dissolve 1 mg of **ONO-DI-004** in 236.6 µL of DMSO.
- Storage: Aliquot into light-protective vials (amber) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
- Working Solution: Dilute the stock at least 1:1000 into the assay buffer immediately before use to keep final DMSO concentration < 0.1%.

In Vitro Protocol: Intracellular Calcium Flux Assay

Objective: Quantify EP1 activation by measuring cytosolic calcium increase in HEK293 cells stably expressing human EP1 or primary smooth muscle cells.

Expert Insight: Because EP1 couples to Gq, standard cAMP assays (used for EP2/EP4) will not detect **ONO-DI-004** activity. You must use a calcium-sensitive dye (Fluo-4 or Fura-2).

Materials

- Cell Line: HEK293-hEP1 or Primary Smooth Muscle Cells.
- Reagent: **ONO-DI-004** (10 mM Stock).
- Dye: Fluo-4 AM (Calcium indicator).
- Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Ca²⁺/Mg²⁺ free for dye loading, supplemented with Ca²⁺ for assay).
- Control Antagonist: GW848687X (Selective EP1 antagonist) or SC-51322.

Step-by-Step Methodology

- Cell Plating:
 - Seed cells at

cells/well in a black-wall/clear-bottom 96-well plate.
 - Incubate overnight at 37°C/5% CO₂.
- Dye Loading (Critical Step):
 - Remove culture media.
 - Add 100 µL of Fluo-4 AM solution (2 µM final concentration in HBSS + 2.5 mM Probenecid).
 - Note: Probenecid inhibits organic anion transporters, preventing dye leakage from the cells.

- Incubate for 45 minutes at 37°C in the dark.
- Baseline Stabilization:
 - Wash cells 2x with Assay Buffer.
 - Add 90 µL of Assay Buffer to each well.
 - Equilibrate plate inside the FLIPR (Fluorometric Imaging Plate Reader) or plate reader for 10 minutes.
- Compound Addition & Measurement:
 - Prepare a 10x compound plate with **ONO-DI-004** (Range: 1 nM to 10 µM).
 - Self-Validation Control: Pre-incubate half the wells with the antagonist GW848687X (1 µM) for 15 minutes prior to agonist addition.
 - Inject 10 µL of **ONO-DI-004** into the cell plate.
 - Record Fluorescence: Excitation 494 nm / Emission 516 nm. Measure every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

Data Analysis & Expected Results

Normalize data to baseline fluorescence (

).

Treatment	Expected Outcome (Fluorescence)	Mechanistic Interpretation
Vehicle (DMSO)	Flat baseline	No Gq activation.
ONO-DI-004 (1 µM)	Rapid peak (within 10-20s)	IP3-mediated Ca ²⁺ release from ER.
ONO-DI-004 + Antagonist	Flat baseline / Blunted peak	Competitive inhibition at EP1 receptor.

Ex Vivo Protocol: Tracheal Smooth Muscle Contraction

Objective: Validate functional EP1 activity in tissue systems. EP1 activation induces contraction in guinea pig tracheal strips.[2]

Methodology

- Tissue Prep: Isolate trachea from male guinea pigs (Hartley strain). Cut into spiral strips (2-3 mm width).
- Organ Bath: Mount strips in a 10-mL organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂/5% CO₂.
- Equilibration: Apply 1.0 g resting tension. Equilibrate for 60 mins, washing every 15 mins.
- Viability Check: Challenge with Methacholine (10 µM) to ensure contractility. Wash until baseline returns.[5]
- Dose-Response:
 - Add **ONO-DI-004** cumulatively (M to M).
 - Allow plateau response (approx. 5-7 mins) before next concentration.
 - Note: **ONO-DI-004** is significantly more potent than PGE₂ in this assay because it avoids the relaxant effects of EP₂/EP₄ receptors present in the tissue.

Troubleshooting & Controls

Issue	Probable Cause	Solution
No Calcium Signal	Dye leakage or hydrolysis failure.	Add Probenecid (2.5 mM) to loading buffer. Ensure cells express EP1 (Western Blot check).
High Background	Incomplete washing of Fluo-4.	Wash cells 3x gently with pre-warmed HBSS.
Precipitation	High concentration in aqueous buffer.	Do not exceed 100 μ M in aqueous buffer. Keep DMSO < 0.1% final.
Unexpected Relaxation	Cross-contamination or wrong compound.	Verify identity. ^{[6][7][8]} ONO-DI-004 causes contraction. ^[2] If relaxation occurs, the compound may be degraded or is an EP4 agonist (e.g., ONO-AE1-329).

References

- Spinal Nociception (Mechanism)
 - Title: Changes in the Effect of Spinal Prostaglandin E2 during Inflammation: Prostaglandin E (EP1-EP4) Receptors in Spinal Nociceptive Processing.^[5]
 - Source: Journal of Neuroscience / ResearchG
 - Significance: Demonstrates **ONO-DI-004** induces spinal hyperexcitability via EP1.
- Smooth Muscle Contraction (Functional Assay)
 - Title: EP4 receptor as a new target for bronchodil
 - Source: PMC / British Journal of Pharmacology.
 - Significance: Uses **ONO-DI-004** as a positive control for tracheal contraction to distinguish
- Chemical Data & Selectivity

- Title: **ONO-DI-004** Ligand Page.[3][9]
- Source: IUPHAR/BPS Guide to PHARMACOLOGY.[3]
- Significance: Confirms selectivity profile, structure, and binding constants.
- [3]
- Compound Identity Verification
 - Title: **ONO-DI-004** Compound Summary.[3]
 - Source: PubChem (NIH).
 - Significance: Validates CAS 250605-97-1 and molecular weight.

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Sources

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- [3. Ono-DI-004 | C24H38O6 | CID 5311227 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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- To cite this document: BenchChem. [Application Note: ONO-DI-004]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238736#how-to-use-ono-di-004-in-lab>]

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